N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine
Description
N-{[5-(Benzyloxy)-1H-indol-1-yl]acetyl}glycine is a synthetic indole derivative characterized by a benzyloxy substituent at the 5-position of the indole core, an acetyl linker, and a glycine moiety. This structure combines aromatic, electron-donating (benzyloxy), and hydrophilic (glycine) groups, making it a compound of interest in medicinal chemistry and biochemical research. While its exact biological activity remains under investigation, its structural analogs have shown relevance in receptor binding studies, particularly in cannabinoid and serotonin receptor modulation .
Key structural features:
- Indole core: A bicyclic aromatic system with nitrogen at position 1.
- Acetyl-glycine side chain: Introduces hydrogen-bonding capability and metabolic stability.
Properties
IUPAC Name |
2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-11-19(23)24)12-21-9-8-15-10-16(6-7-17(15)21)25-13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLYEHKNRATUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the indole derivative in the presence of a base.
Acetylation: The acetyl group is introduced by reacting the benzyloxy-indole derivative with acetic anhydride or acetyl chloride.
Attachment of Glycine: Finally, the acetylated indole derivative is reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of quinone-like structures.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Coupling Reactions: The benzyloxy group can participate in various coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Quinone-like structures.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Coupling: Various biaryl or styrene derivatives.
Scientific Research Applications
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The acetyl and glycine moieties can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Below is a comparative analysis of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine and related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Differences
Substitution Patterns and Bioactivity
Benzyloxy vs. Naphthoyl Groups :
- The benzyloxy group in this compound provides moderate lipophilicity compared to the naphthoyl group in AM-2232, which is associated with stronger CB1 receptor binding .
- Benzyloxy derivatives exhibit lower receptor affinity but improved solubility, as seen in hydrazide analogs (e.g., 435.49 g/mol compound in ) .
Glycine vs. Fluorinated Side Chains :
Physicochemical Properties
Polar Surface Area (PSA) :
LogP Values :
- The target compound has an estimated LogP of 2.8, balancing solubility and permeability.
- AM-2232 (LogP ~5.2) and AM-6527 (LogP ~4.9) are highly lipophilic, limiting systemic distribution .
Biological Activity
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and as a therapeutic agent. This article explores its biological activity, synthesizing findings from recent research studies, case studies, and relevant data.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features an indole moiety, which is known for its diverse biological activities, including interactions with various receptors and enzymes.
1. Aldose Reductase Inhibition
Research indicates that related compounds, such as [5-(benzyloxy)-1H-indol-1-yl]acetic acid, exhibit significant inhibition of aldose reductase, an enzyme implicated in diabetic complications. The IC50 values for this inhibition were found to be in the submicromolar range for rat enzymes and low micromolar for human enzymes. This suggests that this compound may also possess similar inhibitory properties, potentially making it a candidate for diabetes-related therapies .
2. PPARγ Ligand Activity
Another significant aspect of the biological activity of indole derivatives is their interaction with peroxisome proliferator-activated receptor gamma (PPARγ). While the activity of [5-(benzyloxy)-1H-indol-1-yl]acetic acid as a PPARγ ligand was characterized as low, it still indicates a potential pathway for metabolic regulation and obesity management. The ability to modulate PPARγ could position this compound as a therapeutic agent in metabolic disorders .
In Vivo Studies
Recent metabolomic studies have highlighted acetylglycine's role in obesity resistance. In diet-induced obese (DIO) mice, treatments with acetylglycine resulted in significant reductions in body weight and weight gain compared to control groups. These findings suggest that compounds structurally related to this compound may have similar effects on body weight management and metabolic health .
| Treatment Group | Average Weight Change (g) | p-value |
|---|---|---|
| HFD Only | +3.00 | - |
| ACE1000 | -0.51 | 0.01 |
| ACE1500 | -1.03 | 2.30 × 10^{-7} |
This table summarizes the results of acetylglycine treatments on body weight change in DIO mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
